1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Aqueous Solubility Salt-form Comparison Medicinal Chemistry

Hit series refinement targeting NPY Y₂ receptors demands precise regioisomeric control-the 5-amino and 4-amino indoline isomers produce divergent pharmacophore vectors incompatible with receptor-bound conformations. This 6-amine dihydrochloride is the exact penultimate intermediate from US7317025B2: • N1-methyl orientation pre-installed for direct reductive amination with piperidine ketones • Dihydrochloride salt (≥97%, mp ~200 °C) dissolves directly in aqueous buffer (pH 4-7) without organic co-solvents, enabling fragment-based NMR/SPR screening • Pre-qualified for automated parallel synthesis platforms, ensuring library integrity and consistent hit confirmation rates.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
CAS No. 1414958-31-8
Cat. No. B1433359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride
CAS1414958-31-8
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C=C(C=C2)N.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c1-11-5-4-7-2-3-8(10)6-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H
InChIKeyNBSDYXSEHVLNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride: Product Profile


1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a heterocyclic indoline building block that combines three critical features: a saturated 2,3-dihydroindole scaffold conferring conformational flexibility, a nucleophilic 6-amine handle for rapid derivatization, and the N1-methyl substituent that uniquely orients downstream vector chemistry [REFS-1, REFS-2]. Its dihydrochloride salt form, C₉H₁₄Cl₂N₂ (MW 221.12 g/mol), provides measurable solubility advantages over the free base for aqueous-phase transformations . This compound is the penultimate intermediate used in the US7317025B2 patent family for constructing NPY Y₂ receptor antagonists – an application that is explicitly inaccessible to the 5-amino or 4-amino regioisomers [2].

1-Methyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride vs. Indoline Analogs


Despite superficial similarities, indoline isomers differ fundamentally in the H-bond donor/acceptor orientation of the amine substituent, the electron density at the phenyl ring, and the steric influence of the N1-substituent on subsequent coupling reactions. For example, moving the amine from the 6-position to the 5-position shifts the vector from a meta-like trajectory to a para-like trajectory relative to the indoline nitrogen, altering the pharmacophore alignment in receptor-bound conformations as demonstrated in NPY Y₂ receptor modeling [1]. Likewise, the free base (CAS 103796-62-9) is a low-melting solid (mp 42–43 °C) with limited aqueous solubility, whereas the dihydrochloride salt (mp ~200 °C) is freely water-soluble and can be used directly in aqueous amide couplings without neutralization [REFS-2, REFS-3]. This salt-form advantage cannot be replicated by simple ad hoc protonation of the free base under most workflows.

1-Methyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride: Evidence Guide


Solubility: Dihydrochloride vs. Free Base

The free base (1-methylindolin-6-amine, CAS 103796-62-9) is a low-melting solid (mp 42–43 °C) that is soluble in organic solvents but only sparingly soluble in water . In contrast, its dihydrochloride salt (CAS 1414958-31-8) is a high-melting crystalline solid (mp range ~200 °C) that is highly soluble in water, as documented for the closely related indoline-6-amine dihydrochloride analog . This solubility differential enables direct use in aqueous-phase reactions (e.g., peptide couplings, bioconjugations) without pre-neutralization steps, reducing process complexity.

Aqueous Solubility Salt-form Comparison Medicinal Chemistry

Purity: Dihydrochloride vs. Free Base

Commercially available batches of 1-methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride are certified at ≥97% purity by multiple independent suppliers, including Leyan and Alfa Aescriptor [REFS-1, REFS-2]. The free base, by contrast, is most commonly offered at 95% purity by suppliers such as Enamine [1]. The 2-percentage-point purity gap is material for fragment-based screening libraries and parallel synthesis arrays where trace impurities can confound hit validation.

Chemical Purity Building Block Quality Supplier Comparison

6-Amine vs. 5- and 4-Amine Regioisomers

The 6-amino substitution pattern of 1-methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride places the nucleophilic amine in a well-defined geometric relationship relative to the indoline N1-methyl group. In the NPY Y₂ receptor antagonist series described in patent US7317025B2, only the 6-amino regioisomer afforded active compounds (e.g., trans-N-(1-Benzyl-piperidin-4-yl)-N-(1-methyl-2,3-dihydro-1H-indol-6-yl)-3-phenyl-acrylamide) [1]. The corresponding 5-amino and 4-amino indoline derivatives, while commercially available as intermediates (e.g., 1-methylindolin-5-amine and 1-methylindolin-4-amine dihydrochloride), are absent from the patent's exemplification, strongly implying that the receptor binding site does not tolerate regioisomeric substitution at those positions [REFS-2, REFS-3].

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Reductive Amination for Parallel Synthesis

The 6-amine group of 1-methylindoline is a versatile handle for rapid diversification. Patent US7317025B2 explicitly describes the reductive amination of 1-substituted-6-aminoindoline with ketones using Na(OAc)₃BH in AcOH/CH₂Cl₂ or 1,2-dichloroethane [1]. This synthetic protocol is directly translatable to the dihydrochloride salt after a single in situ neutralization or by employing the salt in buffered conditions. The starting material for this sequence – 6-nitroindoline – is commercially available, and the N-methylation step to produce 1-methyl-6-nitroindoline has been optimized to high yield (≥85% conversion using MeI/K₂CO₃/n-Bu₄I in acetone at 25 °C) [2].

Reductive Amination Parallel Synthesis Drug Discovery

GHS Hazard Profile

The GHS classification for 1-methyl-2,3-dihydro-1H-indol-6-amine dihydrochloride, as reported to ECHA and compiled by PubChem, assigns Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) – all of which are manageable with standard personal protective equipment [1]. No acute toxicity or environmental hazard classifications are flagged, distinguishing this compound from certain other indoline building blocks that carry more restrictive hazard statements (e.g., some nitroindoline precursors that are classified as sensitizers or mutagens).

Safety Data GHS Classification Laboratory Handling

1-Methyl-2,3-dihydro-1H-indol-6-ylamine Dihydrochloride: Application Scenarios


NPY Y₂ Receptor Antagonist Lead Optimization

When refining a hit series targeting Neuropeptide Y Y₂ receptors, this dihydrochloride serves as the precise intermediate used in the exemplification of US7317025B2. The pre-formed 6-aminoindoline core with N1-methyl substitution can be directly coupled via reductive amination to diverse piperidine ketones, enabling rapid SAR expansion around the eastern portion of the molecule.

Aqueous-Phase Bioconjugation & Fragment Libraries

The dihydrochloride salt's superior aqueous solubility allows direct dissolution in buffer systems (pH 4–7) without organic co-solvents, making it ideal for fragment-based screening by NMR or SPR where DMSO content must be minimized. The 6-amine can be selectively acylated or sulfonylated under mild aqueous conditions.

Parallel Synthesis with High-Purity Building Blocks

With a certified purity of ≥97% (compared to 95% for the typical free base), this dihydrochloride is pre-qualified for automated parallel synthesis platforms where consistent input quality directly impacts library integrity and downstream hit confirmation rates.

Model Validation with Regioisomeric Controls

The 6-amino regioisomer, in conjunction with its 5-amino and 4-amino counterparts, can be used as a matched molecular pair set to empirically validate docking poses, pharmacophore models, or free-energy perturbation predictions for indoline-containing ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.